molecular formula C13H18OS B14556673 S-Hexyl benzenecarbothioate CAS No. 61765-17-1

S-Hexyl benzenecarbothioate

Cat. No.: B14556673
CAS No.: 61765-17-1
M. Wt: 222.35 g/mol
InChI Key: BGMBPNVFAUZIPQ-UHFFFAOYSA-N
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Description

S-Hexyl benzenecarbothioate: is an organic compound that belongs to the class of thiol esters It is characterized by the presence of a hexyl group attached to the sulfur atom of a benzenecarbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Hexyl benzenecarbothioate can be synthesized through the reaction of benzenecarbothioic acid with hexanol in the presence of a coupling reagent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU). This reaction typically occurs at room temperature and yields the desired thiol ester .

Industrial Production Methods: Industrial production of this compound may involve the use of more scalable methods such as the reaction of benzenecarbothioic acid with hexanol in the presence of a suitable catalyst. The process may also involve purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-Hexyl benzenecarbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol ester to the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-Hexyl benzenecarbothioate is used as an intermediate in organic synthesis, particularly in the preparation of other thiol esters and related compounds.

Biology: In biological research, thiol esters like this compound are studied for their role in enzyme-catalyzed reactions and as potential inhibitors of certain enzymes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a prodrug that can release active thiol-containing drugs in vivo.

Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of S-Hexyl benzenecarbothioate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The compound can act as an acylating agent, transferring its acyl group to nucleophilic targets such as amines or alcohols. This process is facilitated by the electrophilic nature of the carbonyl carbon in the thiol ester, which is susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • S-Methyl benzenecarbothioate
  • S-Ethyl benzenecarbothioate
  • S-Propyl benzenecarbothioate

Comparison: S-Hexyl benzenecarbothioate is unique due to its longer hexyl chain, which can influence its solubility, reactivity, and interactions with other molecules. Compared to its shorter-chain analogs, this compound may exhibit different physical properties and biological activities, making it a valuable compound for specific applications .

Properties

CAS No.

61765-17-1

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

S-hexyl benzenecarbothioate

InChI

InChI=1S/C13H18OS/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3

InChI Key

BGMBPNVFAUZIPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC(=O)C1=CC=CC=C1

Origin of Product

United States

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